![molecular formula C12H13N B1301132 (R)-1-(2-Naphthyl)ethylamine CAS No. 3906-16-9](/img/structure/B1301132.png)
(R)-1-(2-Naphthyl)ethylamine
Overview
Description
2-(2-Naphthyl)ethylamine hydrochloride is a fine chemical . It’s not a stock item and may not be readily available .
Synthesis Analysis
There are several methods for synthesizing naphthalene-substituted compounds. One method involves a Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation with aryl imidates and oxa bicyclic alkenes . Another method involves the electrochemical reduction of 2-acetylnaphthalene .Molecular Structure Analysis
The molecular structure of related compounds can be analyzed using various spectroscopic techniques, including mass spectrometry, UV-Vis, infrared, and nuclear magnetic resonance spectroscopy (NMR) .Chemical Reactions Analysis
The Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation has been realized with aryl imidates and oxa bicyclic alkenes . Electrochemical reduction of 2-acetylnaphthalene gives the isomeric 2,3-di-(2-naphthyl)butane-2,3-diols .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be determined using various techniques. For example, the main absorption maximum of 2-naphthyl-substituted naphthalocyanine complex at 790 nm shows a shift of 6 nm to the near IR region compared to phenyl-substituted analogues .Scientific Research Applications
Structural, Elastic and Electronic Properties Study
®-(+)-1-(2-Naphthyl)ethylamine can be used in the study of structural, elastic and electronic properties of 2D naphyne and naphdiyne sheets . These sheets consist of naphthyl rings and acetylenic linkages. Both naphyne and naphdiyne belong to the orthorhombic lattice family and exhibit the Cmmm plane group . The structural stability of naphyne and naphdiyne are comparable to those of experimentally synthesized graphdiyne and graphtetrayne, respectively .
Membrane Separations
The compound can be used in a wide variety of membrane separations . The increase of acetylenic linkages provides naphdiyne with a larger pore size, a lower planar packing density and a lower in-plane stiffness than naphyne .
Fabrication of Soft and Strain-tunable Nanoelectronic Devices
Naphyne and naphdiyne, which consist of naphthyl rings and acetylenic linkages, are potential candidates for the fabrication of soft and strain-tunable nanoelectronic devices . Naphyne is found to be an indirect semiconductor with a band gap of 0.273 eV, while naphdiyne has no band gap and has a Dirac point .
Palladium-catalyzed Enantioselective (2-naphthyl)methylation of Azaarylmethyl Amines
®-(+)-1-(2-Naphthyl)ethylamine can be used in the palladium-catalyzed enantioselective (2-naphthyl)methylation of azaarylmethyl amines . This is a rare application of asymmetric (2-naphthyl)methylation of pro-nucleophiles with high pKa values .
Synthesis of Enantioenriched (2-naphthyl)methylene Azaarylmethyl Amines
With this procedure, enantioenriched (2-naphthyl)methylene azaarylmethyl amines with a variety of azaaryl groups (pyridyl, pyrazine, quinoxaline and isoquinoline) and cyclic and acyclic amines are readily obtained with good yields and enantioselectivities up to 99% .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1R)-1-naphthalen-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSYYLCXQKCYQX-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365181 | |
Record name | (1R)-1-(Naphthalen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Naphthyl)ethylamine | |
CAS RN |
3906-16-9 | |
Record name | (1R)-1-(Naphthalen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-(2-Naphthyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can (R)-1-(2-Naphthyl)ethylamine be synthesized through enzymatic methods?
A1: Yes, (R)-1-(2-Naphthyl)ethylamine can be produced with high enantiomeric excess (ee) through enzymatic kinetic resolution. Research has shown that using Novozym 435 lipase with 4-chlorophenyl valerate as the acyl donor resulted in excellent ee (>99%) at 50% conversion within 8 hours. [] This enzymatic approach provides a sustainable alternative to traditional chemical synthesis.
Q2: How does the structure of (R)-1-(2-Naphthyl)ethylamine influence its ability to induce axial chirality in biphenyl compounds?
A2: The central chirality of (R)-1-(2-Naphthyl)ethylamine has been observed to induce axial chirality in 2,2',6,6'-tetrakis(bromomethyl)biphenyl. [] The reaction leads to the formation of diastereomeric doubly bridged diamines with varying ratios and thermodynamic stability depending on the solvent. This effect is attributed to the steric interactions between the naphthyl group of (R)-1-(2-Naphthyl)ethylamine and the biphenyl moiety during the reaction.
Q3: Has (R)-1-(2-Naphthyl)ethylamine demonstrated potential as a chiral catalyst?
A3: Yes, (R)-1-(2-Naphthyl)ethylamine and its structural analog, (R)-(+)-1-(1-naphthyl)ethylamine, have shown promise as chiral catalysts. [] When employed in the diethylzinc addition to benzaldehyde, these compounds exhibited enantioselectivities up to 92%, highlighting their potential for asymmetric synthesis applications.
Q4: What unique supramolecular structures can be formed using (R)-1-(2-Naphthyl)ethylamine?
A4: Co-grinding (R)-1-(2-Naphthyl)ethylamine with 2-anthracenecarboxylic acid produces a novel supramolecular organic fluorophore. [] This fluorophore exhibits a unique 21-helical columnar structure in the solid state, demonstrating the potential of (R)-1-(2-Naphthyl)ethylamine in crystal engineering and materials science.
Q5: Can (R)-1-(2-Naphthyl)ethylamine be utilized in the development of asymmetric catalytic reactions?
A5: Yes, research has demonstrated the use of (R)-1-(2-Naphthyl)ethylamine as a key component in a phosphoramidite ligand for iridium-catalyzed asymmetric allylic alkylation reactions. [] This approach enabled the diastereo- and enantioselective allylation of cyclic ketone enolates, highlighting the potential of (R)-1-(2-Naphthyl)ethylamine-derived ligands in asymmetric catalysis.
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